molecular formula C14H15NO3 B2674101 (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate CAS No. 129115-53-3

(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate

Cat. No. B2674101
M. Wt: 245.278
InChI Key: OJTPOZKRLMEHTI-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate” is a chemical compound with the empirical formula C12H11NO3 . It has a molecular weight of 217.22 .


Molecular Structure Analysis

The molecular structure of “(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate” can be represented by the SMILES string N#C/C(C(O)=O)=C/C(C=C1)=CC=C1OCC . The InChI key for this compound is MYBMSWJVQCPVJH-YFHOEESVSA-N .

Scientific Research Applications

  • Supramolecular Assembly and Crystal Structure Analysis :

    • A study conducted by Matos et al. (2016) involved the synthesis and characterization of a mixture of E and Z isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate. They determined the structure of the Z isomer using single-crystal X-ray diffraction, revealing a supramolecular network influenced by hydrogen bonds and π⋯π stacking interactions. This research highlights the potential of these compounds in supramolecular chemistry and crystallography (Matos et al., 2016).
  • Chain-Transfer Agents in Polymerization :

    • Destarac et al. (2002) investigated the use of O-alkyl-S-(1-ethoxycarbonyl)ethyl xanthates, related to (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate, as chain-transfer agents in the controlled radical polymerization of styrene and ethyl acrylate. This study reveals the potential application of such compounds in polymer science, particularly in modulating polymerization processes (Destarac et al., 2002).
  • Synthesis and Characterization of Acrylamide Derivatives :

    • Research by Abu-Rayyan et al. (2022) explored the corrosion inhibition properties of synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, on copper in acidic solutions. This study demonstrates the application of these compounds in corrosion protection, which is critical in materials science and engineering (Abu-Rayyan et al., 2022).
  • Diradical Polymerization of Acrylonitrile :

    • Li et al. (1991) studied the diradical polymerization of acrylonitrile initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, which has structural similarities to the compound . This research contributes to the understanding of polymer chemistry, particularly in the context of initiating polymerization reactions (Li et al., 1991).
  • Branched Acrylic Copolymers Synthesis :

    • Vo et al. (2007) reported on the synthesis of branched acrylic copolymers, which involve compounds related to (Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate. This study underscores the significance of such compounds in developing new polymer materials with unique properties (Vo et al., 2007).

properties

IUPAC Name

ethyl (Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-17-13-7-5-11(6-8-13)9-12(10-15)14(16)18-4-2/h5-9H,3-4H2,1-2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTPOZKRLMEHTI-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate

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